molecular formula C16H24F3N7O8 B10856685 (2S,3R)-2-[[(1S)-3-amino-3-oxo-1-(3-piperazin-1-yl-1,2,4-oxadiazol-5-yl)propyl]carbamoylamino]-3-hydroxybutanoic acid;2,2,2-trifluoroacetic acid

(2S,3R)-2-[[(1S)-3-amino-3-oxo-1-(3-piperazin-1-yl-1,2,4-oxadiazol-5-yl)propyl]carbamoylamino]-3-hydroxybutanoic acid;2,2,2-trifluoroacetic acid

Cat. No.: B10856685
M. Wt: 499.40 g/mol
InChI Key: JHTXTLJOVWXUDK-QVUDESDKSA-N
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Description

PD1-PDL1-IN 1 (TFA) is a potent inhibitor of programmed cell death protein 1 (PD-1). This compound functions as an immune modulator and is primarily used in scientific research to study immune checkpoint pathways. PD1-PDL1-IN 1 (TFA) is particularly significant in the field of cancer immunotherapy, where it helps to understand and potentially enhance the body’s immune response against tumors .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of PD1-PDL1-IN 1 (TFA) involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary and often involve complex organic synthesis techniques. Typically, the synthesis includes the use of various reagents and catalysts to achieve the desired chemical structure .

Industrial Production Methods: Industrial production of PD1-PDL1-IN 1 (TFA) follows stringent protocols to ensure high purity and yield. The process involves large-scale synthesis in controlled environments, followed by purification steps such as crystallization and chromatography. The final product is then subjected to rigorous quality control measures to confirm its chemical identity and purity .

Chemical Reactions Analysis

Types of Reactions: PD1-PDL1-IN 1 (TFA) can undergo various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted products, depending on the nucleophiles used .

Scientific Research Applications

PD1-PDL1-IN 1 (TFA) has a wide range of scientific research applications, including:

Mechanism of Action

PD1-PDL1-IN 1 (TFA) exerts its effects by inhibiting the interaction between programmed cell death protein 1 (PD-1) and its ligand, programmed cell death ligand 1 (PD-L1). This inhibition prevents the downregulation of the immune response, thereby enhancing the body’s ability to attack tumor cells. The molecular targets involved include PD-1 on T cells and PD-L1 on tumor cells. The pathway involves the recruitment of phosphatases like SHP-2, which dephosphorylate key signaling molecules, leading to the suppression of T cell activation .

Comparison with Similar Compounds

PD1-PDL1-IN 1 (TFA) is unique in its high potency and specificity as a PD-1 inhibitor. Similar compounds include:

PD1-PDL1-IN 1 (TFA) stands out due to its effectiveness in both in vitro and in vivo studies, making it a valuable tool in cancer immunotherapy research .

Properties

Molecular Formula

C16H24F3N7O8

Molecular Weight

499.40 g/mol

IUPAC Name

(2S,3R)-2-[[(1S)-3-amino-3-oxo-1-(3-piperazin-1-yl-1,2,4-oxadiazol-5-yl)propyl]carbamoylamino]-3-hydroxybutanoic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C14H23N7O6.C2HF3O2/c1-7(22)10(12(24)25)18-14(26)17-8(6-9(15)23)11-19-13(20-27-11)21-4-2-16-3-5-21;3-2(4,5)1(6)7/h7-8,10,16,22H,2-6H2,1H3,(H2,15,23)(H,24,25)(H2,17,18,26);(H,6,7)/t7-,8+,10+;/m1./s1

InChI Key

JHTXTLJOVWXUDK-QVUDESDKSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)NC(=O)N[C@@H](CC(=O)N)C1=NC(=NO1)N2CCNCC2)O.C(=O)(C(F)(F)F)O

Canonical SMILES

CC(C(C(=O)O)NC(=O)NC(CC(=O)N)C1=NC(=NO1)N2CCNCC2)O.C(=O)(C(F)(F)F)O

Origin of Product

United States

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